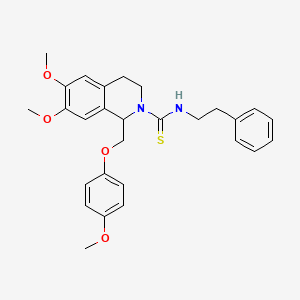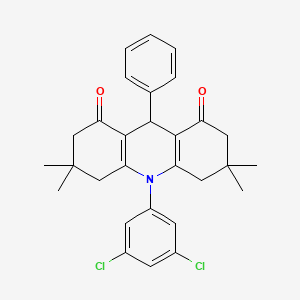![molecular formula C28H27N5OS B11452195 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11452195.png)
2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolopyrimidines with excellent efficiency.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and environmentally benign processes. For instance, the use of amine oxidase-inspired catalysis has been reported for the regioselective synthesis of 1,2,4-triazoles, utilizing a Lewis acid (FeCl3) as a co-catalyst and oxygen as the terminal oxidant . This method is atom-economical and produces minimal by-products, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Involving the removal of oxygen or the addition of hydrogen atoms.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
2-(BENZYLSULFANYL)-7-(4-ETHYLPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H27N5OS |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-7-(4-ethylphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H27N5OS/c1-3-20-14-16-22(17-15-20)25-24(26(34)30-23-12-8-5-9-13-23)19(2)29-27-31-28(32-33(25)27)35-18-21-10-6-4-7-11-21/h4-17,25H,3,18H2,1-2H3,(H,30,34)(H,29,31,32) |
InChI Key |
ICUCJTVLFONUHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide](/img/structure/B11452121.png)
![2,2-dimethyl-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11452127.png)
![3-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11452128.png)
![1-(tert-butyl)-4-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-phenyl-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11452135.png)
![(2Z)-2-[(butanoyloxy)imino]-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B11452142.png)
![Methyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11452167.png)
![N-(4-acetylphenyl)-2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]acetamide](/img/structure/B11452168.png)
![3-(2-Fluorophenyl)-1-(4-methylbenzoyl)-5-(3-methylphenyl)-octahydropyrrolo[3,4-C]pyrazole-4,6-dione](/img/structure/B11452169.png)
![2-[2-(4-Bromophenyl)-2-oxoethyl]-4-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B11452170.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B11452181.png)

![6-Benzyl-3-[(2,4-dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11452190.png)

![5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B11452198.png)
